molecular formula C10H11F4N5 B11749254 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749254
M. Wt: 277.22 g/mol
InChI Key: SWEIAYVFISGDIU-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound characterized by the presence of two difluoromethyl-pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of difluoromethyl-pyrazole derivatives with appropriate amine precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-pyrazole carboxylic acids, while reduction could produce difluoromethyl-pyrazole amines.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl groups can serve as markers in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups may enhance binding affinity and selectivity, leading to the modulation of biological pathways. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(chloromethyl)-1H-pyrazol-3-yl]methyl}({[1-(chloromethyl)-1H-pyrazol-5-yl]methyl})amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its difluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C10H11F4N5

Molecular Weight

277.22 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C10H11F4N5/c11-9(12)18-4-2-7(17-18)5-15-6-8-1-3-16-19(8)10(13)14/h1-4,9-10,15H,5-6H2

InChI Key

SWEIAYVFISGDIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CNCC2=CC=NN2C(F)F)C(F)F

Origin of Product

United States

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